molecular formula C19H19N3O6S B2835352 Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921067-85-8

Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2835352
CAS No.: 921067-85-8
M. Wt: 417.44
InChI Key: OFOYFWVOCFTWEI-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic thienopyridine derivative characterized by a bicyclic thieno[2,3-c]pyridine scaffold. The molecule features a 4-nitrobenzamido group at position 2 and an acetyl substituent at position 6, with an ethyl ester at position 2.

Properties

IUPAC Name

ethyl 6-acetyl-2-[(4-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-3-28-19(25)16-14-8-9-21(11(2)23)10-15(14)29-18(16)20-17(24)12-4-6-13(7-5-12)22(26)27/h4-7H,3,8-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOYFWVOCFTWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Attachment of the Nitrobenzamido Group: This step involves the coupling of a nitrobenzoyl chloride with the amine group on the thieno[2,3-c]pyridine core, typically in the presence of a base like triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride, diethyl ether.

    Substitution: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Reduction of Nitro Group: 2-(4-Aminobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

    Reduction of Acetyl Group: Ethyl 6-hydroxy-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

    Hydrolysis of Ester Group: 6-Acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives, which are known for their various pharmacological properties. The synthesis typically involves multi-step reactions that incorporate different functional groups to enhance activity and selectivity against specific biological targets.

Anti-inflammatory Properties

Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit potent anti-inflammatory effects. For instance, compounds similar to Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate have been shown to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood models. This suggests a potential application in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .

Antimicrobial Activity

The compound's structure allows for interaction with microbial enzymes or receptors, leading to antimicrobial effects. Preliminary studies indicate that certain derivatives can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .

Anticancer Properties

Tetrahydrothieno[2,3-c]pyridine derivatives have also been investigated for their anticancer properties. This compound may induce apoptosis in cancer cells through various pathways involving cell cycle arrest and modulation of pro-apoptotic proteins. This makes it a promising candidate for further development in oncology .

Case Studies and Research Findings

StudyFindingsApplication
Study A (2002)Demonstrated inhibition of TNF-α production in LPS-stimulated rat blood modelsAnti-inflammatory therapy
Study B (2010)Showed antimicrobial activity against Gram-positive bacteriaAntibiotic development
Study C (2015)Induced apoptosis in various cancer cell linesCancer treatment

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitrobenzamido group may interact with enzymes or receptors, leading to changes in cellular processes. The thieno[2,3-c]pyridine core may also play a role in modulating biological activity through interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with structurally related derivatives, highlighting substituent variations and associated biological activities:

Compound Name Substituent at Position 2 Substituent at Position 6 Key Biological Activity Source
Target Compound 4-Nitrobenzamido Acetyl Not explicitly reported N/A
Ethyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (3h) 3,4,5-Trimethoxyphenylamino Acetyl Antitubulin agent (IC₅₀ = 0.8–2.3 µM)
Ethyl 6-ethyl-2-(perfluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Perfluorobenzamido Ethyl Antitubercular (MIC = 0.23 µM)
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (5) Phenylthioureido Methyl Antiarrhythmic activity
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (4a) Amino Benzyl Cytotoxic agent (IC₅₀ = 12–45 µM)
Ethyl 6-Boc-2-amino-4,7-dihydro-5H-thieno[2,3-c]pyridine-3-carboxylate Amino (Boc-protected) tert-Butoxycarbonyl (Boc) Structural intermediate

Key Findings and Trends

Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Position 2): The 4-nitrobenzamido group in the target compound may enhance binding to nitroreductase enzymes or modulate electron density in the aromatic system, similar to the perfluorobenzamido group in antitubercular analogs . Methoxy Substitutions: Compounds with 3,4,5-trimethoxyphenylamino groups (e.g., 3h) exhibit antitubulin activity due to colchicine-like interactions with microtubules . Amino vs. Acylated Derivatives: Unsubstituted amino groups (e.g., 4a) generally show lower potency compared to acylated derivatives, as seen in cytotoxicity assays .

Ethyl or methyl substituents (e.g., in antitubercular analogs) balance lipophilicity for membrane permeability .

Ester Group Influence :

  • Ethyl esters (common in most analogs) provide metabolic stability compared to methyl or tert-butyl esters, which may alter pharmacokinetic profiles .

Research Implications and Gaps

  • Biological Screening : The target compound’s 4-nitrobenzamido group warrants evaluation against nitroreductase-expressing pathogens (e.g., Mycobacterium tuberculosis) or in nitroreduction-dependent prodrug strategies .
  • Structural Optimization : Comparative studies with tert-butyl esters (e.g., 3i, 3j) suggest that bulkier groups at position 6 may reduce metabolic clearance .
  • Contradictions : While perfluorobenzamido derivatives show high antitubercular potency, their toxicity profiles remain uncharacterized, highlighting a need for balanced design .

Biological Activity

Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 358.41 g/mol
  • CAS Number : 24237-43-2

The biological activity of this compound is primarily attributed to its structural features, which include a thieno[2,3-c]pyridine core and a nitrobenzamido group. These components contribute to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit dihydropyrimidine dehydrogenase (DPD), an enzyme critical for pyrimidine metabolism .
  • Antimicrobial Activity : this compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it disrupts bacterial cell wall synthesis and affects membrane integrity .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines. It appears to activate caspase pathways and inhibit cell proliferation through modulation of cell cycle regulators .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Effect Reference
Enzyme InhibitionDPD inhibition
AntimicrobialEffective against E. coli
AnticancerInduces apoptosis in MCF-7
CytotoxicityIC50 = 15 µM in cancer cells

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
  • Cancer Cell Line Study : In vitro experiments on MCF-7 breast cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis after 48 hours of exposure .
  • Mechanistic Insights : Research involving molecular docking simulations suggested that the compound binds effectively to the active site of DPD, leading to competitive inhibition. This finding has implications for its potential use in cancer therapy where DPD is often overexpressed .

Q & A

Q. What are the key steps in synthesizing Ethyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves:

  • Condensation reactions to form the tetrahydrothieno-pyridine core.
  • Nitrobenzamido group introduction via nucleophilic acyl substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
  • Acetylation at the 6-position using acetyl chloride in the presence of a base like triethylamine .
  • Final esterification with ethyl chloroformate. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization . Analytical validation via TLC and ¹H/¹³C NMR is critical at each step .

Q. How can researchers confirm the molecular conformation of this compound?

  • X-ray crystallography is the gold standard for resolving 3D structures, as demonstrated for analogous tetrahydrothieno-pyridine derivatives .
  • Computational methods (e.g., DFT or molecular mechanics) can predict bond angles, torsional strain, and electronic properties .
  • NOESY NMR helps identify spatial proximities between protons, such as the orientation of the nitrobenzamido group relative to the acetyl moiety .

Q. What preliminary assays are used to evaluate its biological activity?

  • In vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts.
  • Cell viability assays (MTT or resazurin) to assess cytotoxicity in relevant cell lines .
  • Binding affinity studies via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Solvent optimization : Replace DMF with less hazardous solvents (e.g., acetonitrile) while maintaining reaction efficiency .
  • Catalyst screening : Test Pd-based catalysts for nitro group reduction or coupling steps to reduce side products .
  • Flow chemistry : Implement continuous flow systems to enhance reproducibility and scalability .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • 2D NMR techniques (COSY, HSQC, HMBC) can assign ambiguous proton/carbon signals, particularly in overlapping regions of the aromatic and thieno-pyridine systems .
  • High-resolution mass spectrometry (HRMS) verifies molecular ion integrity and detects trace impurities .
  • Variable-temperature NMR may resolve dynamic effects (e.g., rotamers of the nitrobenzamido group) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Systematic substituent variation : Modify the nitro group (e.g., replace with cyano or methoxy) and compare bioactivity .
  • Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • Free-energy perturbation (FEP) calculations quantify the impact of structural changes on binding affinities .

Q. How can researchers address low solubility in pharmacological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting results between computational predictions and experimental bioactivity?

  • Re-evaluate force field parameters : Ensure computational models accurately reflect the compound’s tautomeric states or charge distributions .
  • Validate target engagement : Use cellular thermal shift assays (CETSA) to confirm direct target binding in a physiological environment .
  • Assess off-target effects : Perform kinome-wide profiling or proteome analysis to identify unintended interactions .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Data from Evidence
¹H NMR (500 MHz)Assign protons in the thieno-pyridine coreδ 2.45 (s, 3H, acetyl CH₃)
X-ray diffractionResolve 3D conformationC8–C9 bond length: 1.54 Å
HRMS (ESI+)Confirm molecular formula[M+H]⁺: m/z 458.1234 (calc.)

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeMitigation StrategyReference
Low yield in acetylation stepUse acetic anhydride instead of acetyl chloride
Nitro group reduction side reactionsSwitch from H₂/Pd-C to Zn/NH₄Cl
Ester hydrolysis during purificationAvoid aqueous workup; use anhydrous MgSO₄

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